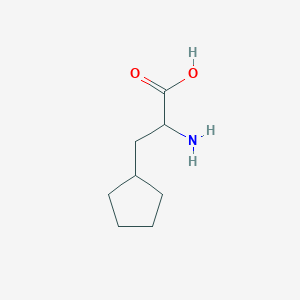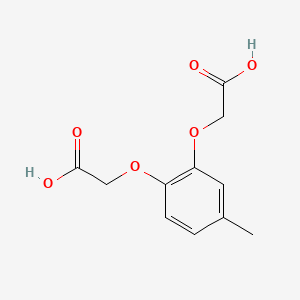
3-(3-Fluorobenzoyl)thiophene
Vue d'ensemble
Description
3-(3-Fluorobenzoyl)thiophene is a heterocyclic organic compound with the molecular formula C11H7FOS . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including ring-forming multicomponent reactions . The synthesis of 3-fluorothiophene is challenging due to the higher reactivity of the 2-position of thiophene .Molecular Structure Analysis
The molecular weight of 3-(3-Fluorobenzoyl)thiophene is 206.24 g/mol . Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Fluorobenzoyl)thiophene include its molecular formula (C11H7FOS) and molecular weight (206.24 g/mol) .Applications De Recherche Scientifique
Synthesis and Structural Properties
The synthesis and structural analysis of compounds related to 3-(3-Fluorobenzoyl)thiophene have been a subject of interest due to their potential applications in various fields. For example, Saeed et al. (2011) investigated the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, providing insights into their conformational properties through X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011). Similarly, Nagaraju et al. (2018) reported on the crystal structure of a thiophene derivative, highlighting the importance of thiophene as a core structure in the development of heterocyclic compounds with wide-ranging applications (Nagaraju et al., 2018).
Biological Activities and Applications
Substituted thiophenes, including derivatives of 3-(3-Fluorobenzoyl)thiophene, have exhibited a broad spectrum of biological activities. These activities include antibacterial, antifungal, antioxidant, and antiproliferative effects, making them of interest in pharmaceutical research. The development of thiophene-based fluorophores and their applications in organic electronics and as thin-film transistors, organic field-effect transistors, and solar cells have also been explored, demonstrating the versatility of these compounds in material science (Nagaraju et al., 2018).
Environmental and Material Science Applications
The modification of activated carbon with thiophene derivatives for the removal of toxic metal ions from water highlights the potential environmental applications of these compounds. Ghaedi et al. (2015) optimized the use of modified activated carbon prepared from Pomegranate wood for the adsorption of copper (II) ions, illustrating the compound's utility in water treatment processes (Ghaedi, Ghaedi, Vafaei, Iravani, Keshavarz, Rad, Tyagi, Agarwal, & Gupta, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKQWWXIODXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641836 | |
| Record name | (3-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzoyl)thiophene | |
CAS RN |
896618-57-8 | |
| Record name | (3-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



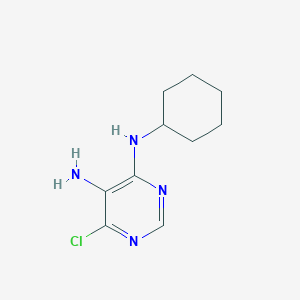
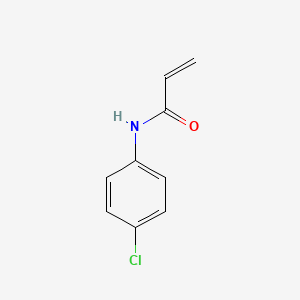
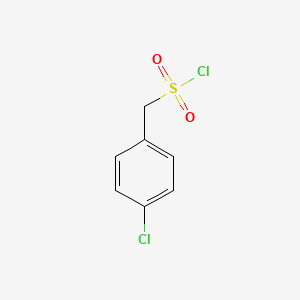
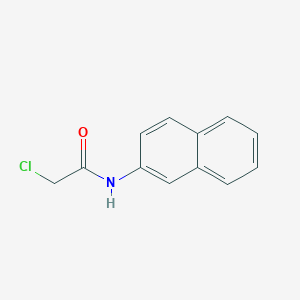
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
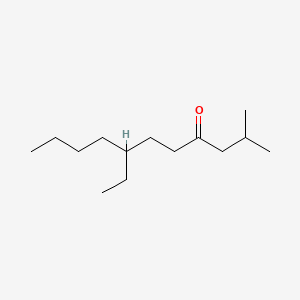
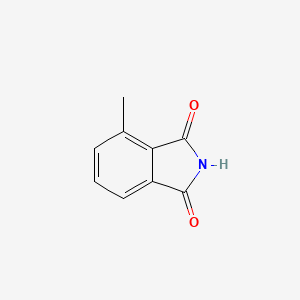
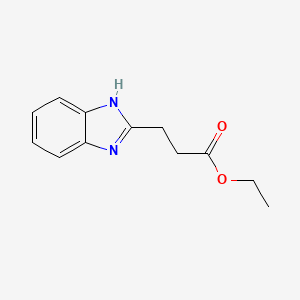
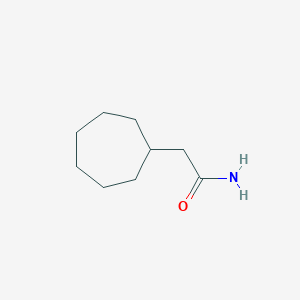
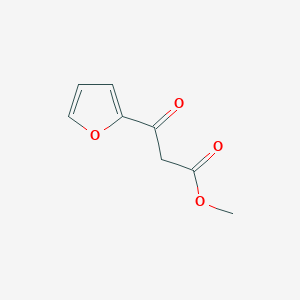
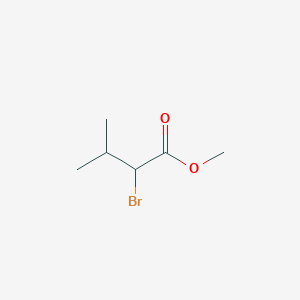
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
